2-[2-(1-Phthalazinyl)carbohydrazonoyl]benzoic acid
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Overview
Description
2-[2-(1-Phthalazinyl)carbohydrazonoyl]benzoic acid: is a chemical compound with the following properties:
Linear Formula: CHNO
CAS Number: 303103-62-0
Molecular Weight: 380.45 g/mol
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound are not widely documented. it can be prepared through various synthetic methods, including condensation reactions or hydrazine-based approaches.
Reaction Conditions::Condensation Reaction: The compound can be synthesized by condensing an appropriate benzoyl derivative with a phthalazinyl hydrazine derivative.
Hydrazine-Based Approach: Another method involves reacting a suitable benzoyl chloride with phthalazinyl hydrazine in the presence of a base.
Chemical Reactions Analysis
Reactions::
Oxidation: It may undergo oxidation reactions under suitable conditions.
Reduction: Reduction reactions can also be explored.
Substitution: Substitution reactions with various reagents are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The major products formed during these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications.
Industry: Rare and unique chemicals for specialized research.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s uniqueness lies in its phthalazinyl-carbohydrazonoyl moiety. Similar compounds include other carbohydrazonoyl derivatives, but none precisely match this structure.
Remember that this information is based on available data, and further research may reveal additional insights.
Properties
Molecular Formula |
C16H12N4O2 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
2-[(E)-(phthalazin-1-ylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C16H12N4O2/c21-16(22)14-8-4-2-6-12(14)10-18-20-15-13-7-3-1-5-11(13)9-17-19-15/h1-10H,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
JDGPNNXHCLVJHE-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NN=C2N/N=C/C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN=CC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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